molecular formula C9H11F2N B1470318 2-Fluoro-2-(3-fluorophenyl)propan-1-amine CAS No. 1312034-38-0

2-Fluoro-2-(3-fluorophenyl)propan-1-amine

Cat. No.: B1470318
CAS No.: 1312034-38-0
M. Wt: 171.19 g/mol
InChI Key: PRZQFGGOTZWQBV-UHFFFAOYSA-N
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Description

“2-Fluoro-2-(3-fluorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H12FN . It is used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C9H12FN . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 202.5±15.0 °C, and its predicted density is 1.039±0.06 g/cm3 . Its molecular weight is 153.2 .

Scientific Research Applications

Synthetic Applications and Chemical Properties

Research has explored the electrophilic amination of phenols with diazenes, demonstrating the utility of fluorophenols in synthesizing novel compounds through ipso amination and the introduction of chlorine atoms, highlighting the compound's role in chemical transformations and modifications (Bombek et al., 2004). Another study focused on the synthesis of soluble fluoro-polyimides , showcasing the versatility of fluorinated compounds in creating materials with excellent thermal stability and low moisture absorption (Xie et al., 2001). These applications underscore the compound's importance in material science and organic synthesis.

Pharmacological Research

In the realm of pharmacology, fluorinated compounds have been studied for their potential as drug candidates . For instance, fluorine-substituted 1,2,4-triazinones were synthesized and evaluated as potential anti-HIV-1 and CDK2 inhibitors, indicating the significant role of fluorine in enhancing the biological activity of pharmaceutical compounds (Makki et al., 2014). This research exemplifies how modifications to the chemical structure, such as fluorination, can impact the efficacy and specificity of therapeutic agents.

Properties

IUPAC Name

2-fluoro-2-(3-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZQFGGOTZWQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(3-fluorophenyl)propan-1-amine
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Reactant of Route 6
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